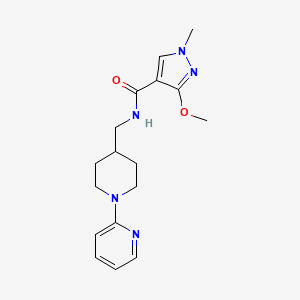
3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 2034507-73-6, is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C17H23N5O2 with a molecular weight of 329.4 g/mol. The structure features a pyrazole core substituted with methoxy and piperidine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034507-73-6 |
| Molecular Formula | C₁₇H₂₃N₅O₂ |
| Molecular Weight | 329.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds featuring the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives similar to this compound have shown efficacy against:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
In vitro assays demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Kinases : Preliminary studies suggest that it may inhibit kinases involved in cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of related pyrazole compounds:
- Study on MDA-MB-231 Cells : A derivative showed a significant reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of similar compounds led to tumor size reduction, indicating effective systemic activity against established tumors .
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-12-14(17(20-21)24-2)16(23)19-11-13-6-9-22(10-7-13)15-5-3-4-8-18-15/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIHZSICABYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














